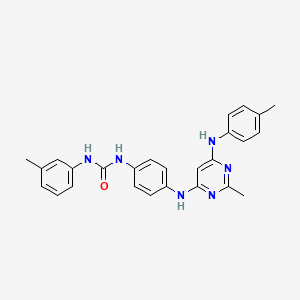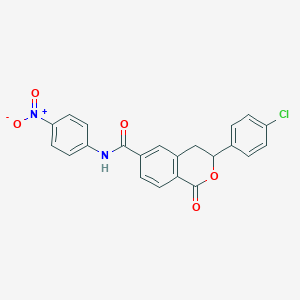
3-(4-chlorophenyl)-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide is a complex organic compound that features a unique structure combining a chlorophenyl group, a nitrophenyl group, and an isochromene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isochromene Core: The isochromene core can be synthesized through a cyclization reaction involving an appropriate precursor such as a phthalide derivative.
Introduction of Chlorophenyl and Nitrophenyl Groups: The chlorophenyl and nitrophenyl groups can be introduced through nucleophilic substitution reactions using corresponding halogenated precursors.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-chlorophenyl)-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are frequently used.
Substitution: Reagents such as sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-chlorophenyl)-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-5-carboxamide: Similar structure with a different position of the carboxamide group.
3-(4-chlorophenyl)-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-7-carboxamide: Another positional isomer with the carboxamide group at a different location.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-N-(4-nitrophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers and other related compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C22H15ClN2O5 |
|---|---|
Peso molecular |
422.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-N-(4-nitrophenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C22H15ClN2O5/c23-16-4-1-13(2-5-16)20-12-15-11-14(3-10-19(15)22(27)30-20)21(26)24-17-6-8-18(9-7-17)25(28)29/h1-11,20H,12H2,(H,24,26) |
Clave InChI |
WSLXIEKDCQBZHQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11330272.png)
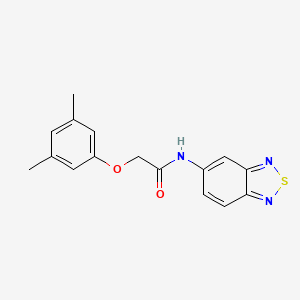
![(5Z)-1-(4-chlorophenyl)-5-[5-(3,4,5-trimethoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11330279.png)
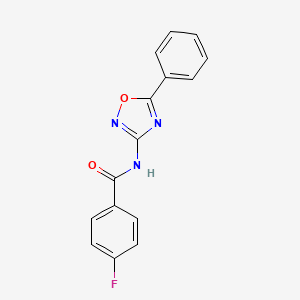
![2-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11330290.png)
![7-(4-chlorophenyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11330298.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11330302.png)
![Methyl 4-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11330320.png)
![6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B11330329.png)
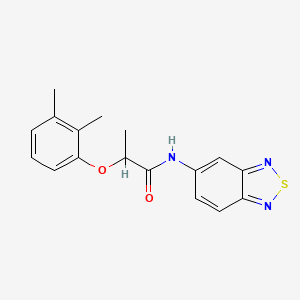

![(4-chlorophenyl){4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11330352.png)
![Ethyl 3-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11330358.png)
